Troponin I (104-115)
Description
Properties
CAS No. |
98353-69-6 |
|---|---|
Molecular Formula |
C70H123N27O13 |
Molecular Weight |
1550.93 |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C70H123N27O13/c1-40(2)37-50(61(105)91-47(24-14-32-83-68(76)77)58(102)89-48(25-15-33-84-69(78)79)60(104)95-55(41(3)4)64(108)88-44(56(73)100)23-13-31-82-67(74)75)94-63(107)52-27-17-35-96(52)66(110)53-28-18-36-97(53)65(109)49(26-16-34-85-70(80)81)92-59(103)46(22-10-12-30-72)90-62(106)51(38-43-19-7-6-8-20-43)93-57(101)45(21-9-11-29-71)87-54(99)39-86-42(5)98/h6-8,19-20,40-41,44-53,55H,9-18,21-39,71-72H2,1-5H3,(H2,73,100)(H,86,98)(H,87,99)(H,88,108)(H,89,102)(H,90,106)(H,91,105)(H,92,103)(H,93,101)(H,94,107)(H,95,104)(H4,74,75,82)(H4,76,77,83)(H4,78,79,84)(H4,80,81,85)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,55-/m0/s1 |
InChI Key |
RIGIYQFULOLFNC-DNCXWKQBSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCCN)NC(=O)CNC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Troponin I (104-115); Tni peptide (104-115); Ac-Gly-lys-phe-lys-arg-pro-pro-leu-arg-arg-val-arg-NH2; |
Origin of Product |
United States |
Molecular and Structural Dynamics of Troponin I 104 115
Conformational Landscape and Structural Transitions
The intrinsic flexibility and calcium-dependent conformational shifts of the troponin I (104-115) peptide are central to its regulatory function. These dynamic properties allow it to adopt distinct structural states, modulating its interaction with other components of the troponin complex.
Intrinsic Peptide Flexibility and Secondary Structure Propensities
The troponin I (104-115) peptide possesses a notable degree of intrinsic flexibility, allowing it to transition between different secondary structures. When bound to calcium-saturated skeletal troponin C, this peptide adopts an amphiphilic alpha-helical conformation. nih.gov This helical structure is not uniform and is reportedly distorted around its central proline residues. nih.gov This inherent flexibility is a key characteristic that enables the peptide to adapt its conformation upon binding to its target proteins.
Calcium-Dependent Conformational Changes of the Inhibitory Region
The conformation of the troponin I inhibitory region is highly sensitive to the presence of calcium ions. In the calcium-activated state of the troponin complex, the inhibitory segment (residues 104-115) is visualized as an ordered loop that interacts with troponin C. nih.gov This interaction is crucial for releasing the inhibitory grip of troponin I on actin, a key step in initiating muscle contraction. The binding of calcium to troponin C induces a conformational change that promotes the interaction with the inhibitory region of troponin I, leading to its dissociation from actin. ahajournals.org
Intermolecular Interactions and Binding Kinetics
The interaction between troponin I (104-115) and troponin C is a highly specific and regulated process, governed by a combination of forces and influenced by the distinct domains of troponin C.
Troponin C (TnC) Binding Sites and Affinity Studies
The primary binding site for the inhibitory region of troponin I is located on the C-terminal domain of troponin C. nih.gov Studies using synthetic peptide heterodimers that mimic the C-terminal domain of TnC have confirmed this interaction. nih.gov Affinity studies have determined the dissociation constant (Kd) for the binding of the troponin I peptide to troponin C to be in the micromolar range, with a reported value of 48 +/- 18 µM. nih.gov A similar affinity was observed when the peptide was bound to a synthetic heterodimer representing the C-terminal domain of TnC, with a Kd of 192 +/- 37 µM. nih.gov
| Binding Partner | Dissociation Constant (Kd) |
|---|---|
| Troponin C | 48 +/- 18 µM |
| Synthetic C-terminal Domain of TnC | 192 +/- 37 µM |
Role of Hydrophobic and Electrostatic Interactions in TnC Binding
The binding of the troponin I (104-115) peptide to troponin C is a multifaceted interaction involving both hydrophobic and electrostatic forces. nih.gov The amphiphilic nature of the peptide's alpha-helix, with distinct hydrophobic and hydrophilic faces, is crucial for this interaction. nih.gov Hydrophobic surfaces on troponin C, which become exposed upon calcium binding, are involved in binding the hydrophobic face of the troponin I peptide. nih.gov Simultaneously, electrostatic interactions contribute significantly to the strength and stability of the complex. nih.govnih.govnih.gov The hydrophilic, basic residues of the peptide extend from the opposite face of the helix, facilitating these electrostatic contacts. nih.gov
Influence of TnC Regulatory and Structural Domains on Peptide Interaction
While the primary binding site for the inhibitory peptide is on the C-terminal structural domain of troponin C, there is clear evidence of communication and influence from the N-terminal regulatory domain. nih.gov The binding of the skeletal troponin I peptide to skeletal troponin C alters the calcium binding at the low-affinity regulatory sites in the N-terminal domain. nih.gov Specifically, this interaction leads to a lower calcium concentration being required to saturate these sites. nih.gov Conversely, when the skeletal troponin I peptide binds to cardiac troponin C, a higher calcium concentration is needed to fill the regulatory site. nih.gov Furthermore, studies have shown that the cardiac troponin I inhibitory peptide can bind to the regulatory domain of a calcium-saturated cardiac troponin C complex. nih.gov This demonstrates a dynamic interplay between the structural and regulatory domains of troponin C in modulating the interaction with the inhibitory region of troponin I.
Interaction with Actin-Tropomyosin Complex and Myosin S1
The inhibitory peptide of Troponin I (TnI), encompassing residues 104-115, plays a pivotal role in the calcium-dependent regulation of muscle contraction. This specific region of TnI directly interacts with the actin-tropomyosin complex, which is a fundamental component of the thin filament in muscle sarcomeres. In the absence of calcium, the inhibitory peptide binds to actin, which, in conjunction with tropomyosin, sterically hinders the binding sites on actin for myosin S1 heads. This prevention of cross-bridge formation between actin and myosin is the basis for muscle relaxation.
The interaction is highly specific, with residues 104-115 identified as the minimal sequence required to inhibit the actomyosin (B1167339) ATPase activity. The binding of this inhibitory peptide to actin is a crucial step in maintaining the "blocked" state of the thin filament. Upon an increase in intracellular calcium concentration, calcium binds to Troponin C (TnC), triggering a series of conformational changes within the troponin complex. This leads to the release of the TnI inhibitory peptide from actin, allowing tropomyosin to move and expose the myosin-binding sites on actin, thereby enabling muscle contraction. This dynamic interplay underscores the function of Troponin I (104-115) as a molecular switch.
Mechanism of Actin-Myosin ATPase Inhibition
The inhibition of actin-myosin ATPase by Troponin I (104-115) is a direct consequence of its interaction with the thin filament. By binding to actin in the low-calcium state, the inhibitory peptide effectively locks the tropomyosin molecule in a position that covers the myosin-binding sites on the actin filament. This steric hindrance prevents the cyclical attachment and detachment of myosin S1 heads to actin, which is necessary for the hydrolysis of ATP and the generation of force.
This inhibitory mechanism can be understood in the context of the three-state model of thin filament regulation: blocked, closed, and open states. In the "blocked" state, corresponding to low calcium levels, the TnI inhibitory region is bound to actin, and tropomyosin is positioned to prevent myosin binding. The "closed" state occurs at intermediate calcium levels where tropomyosin has moved slightly, but strong myosin binding is still inhibited. The "open" state, achieved at high calcium concentrations, involves the complete movement of tropomyosin, fully exposing the myosin-binding sites and allowing for robust ATPase activity and muscle contraction. Therefore, the binding of Troponin I (104-115) to actin is the key event that stabilizes the "blocked" state and inhibits the ATPase cycle.
Modulation by Other Regulatory Proteins and Co-factors
The inhibitory function of Troponin I (104-115) is not autonomous but is intricately modulated by other regulatory proteins and co-factors, primarily the other subunits of the troponin complex (Troponin C and Troponin T) and the calcium ion (Ca2+) concentration.
Troponin C (TnC): As the calcium-binding subunit of the troponin complex, TnC is the primary sensor of changes in intracellular calcium levels. When calcium binds to the regulatory N-terminal domain of TnC, it induces a conformational change that increases its affinity for the "switch" region of TnI, which is adjacent to the inhibitory peptide. This interaction pulls the inhibitory peptide (104-115) away from its binding site on actin, thereby relieving the inhibition of actomyosin ATPase activity.
Troponin T (TnT): TnT is the tropomyosin-binding subunit that anchors the troponin complex to the tropomyosin strand. It plays a crucial role in transmitting the conformational changes initiated by calcium binding to TnC throughout the troponin-tropomyosin complex, ensuring a coordinated movement of tropomyosin along the actin filament.
Calcium Ions (Ca2+): Calcium is the ultimate co-factor that governs the function of the troponin complex. The concentration of intracellular Ca2+ directly dictates the binding of the TnI inhibitory peptide to actin. At low Ca2+ concentrations, the peptide remains bound to actin, inhibiting contraction. At high Ca2+ concentrations, the binding of Ca2+ to TnC initiates the cascade of events that leads to the dissociation of the inhibitory peptide from actin, allowing for muscle contraction.
The domains of TnI that flank the inhibitory region are also critical in modulating the calcium-sensitive release of this peptide by TnC. nih.gov
Impact of Post-Translational Modifications on Troponin I (104-115) Functionality
Phosphorylation-Induced Alterations in Regulatory Activity
Post-translational modifications (PTMs) of Troponin I, particularly phosphorylation, are critical for fine-tuning the regulation of muscle contraction, especially in the cardiac muscle.
Protein Kinase A (PKA) Phosphorylation: In cardiac muscle, β-adrenergic stimulation leads to the activation of PKA, which phosphorylates specific serine residues (Ser23 and Ser24) in the N-terminal region of cardiac TnI (cTnI). nih.gov While not within the 104-115 region, this phosphorylation has a significant allosteric effect on the inhibitory function. PKA phosphorylation of cTnI decreases the sensitivity of the myofilaments to calcium. nih.gov This is achieved by reducing the affinity of TnC for Ca2+, which in turn facilitates the release of calcium from TnC and promotes the rebinding of the inhibitory peptide to actin, leading to faster muscle relaxation. nih.govnih.gov
Protein Kinase C (PKC) Phosphorylation: PKC can phosphorylate several sites on cTnI, including Ser43/Ser45 and Thr144, which is closer to the inhibitory region. nih.gov Phosphorylation of these sites by PKC has been associated with a decrease in the maximal Ca2+-stimulated actomyosin MgATPase activity, suggesting a direct impact on the inhibitory function of TnI. nih.gov
Table 1: Impact of Phosphorylation on Troponin I (104-115) Functionality
| Kinase | Phosphorylation Site(s) on cTnI | Effect on Ca2+ Sensitivity | Consequence for Muscle Function |
|---|---|---|---|
| Protein Kinase A (PKA) | Ser23/Ser24 (N-terminus) | Decreases | Accelerates relaxation |
| Protein Kinase C (PKC) | Ser43/Ser45, Thr144 | Decreases maximal ATPase activity | Depresses force production |
Consequences of Other PTMs on Peptide Interaction Dynamics
Besides phosphorylation, other post-translational modifications can impact the interaction dynamics of the Troponin I inhibitory peptide, although research in this area is less extensive.
Proteolytic Cleavage: Under certain pathological conditions, such as ischemia-reperfusion injury, TnI can be subjected to proteolytic cleavage by enzymes like calpains and matrix metalloproteinases (MMPs). nih.gov Cleavage within or near the inhibitory region can lead to the generation of TnI fragments with altered inhibitory properties, potentially contributing to myocardial dysfunction. ahajournals.org
Glycation: In conditions of hyperglycemia, such as diabetes, non-enzymatic glycation of proteins can occur. Studies have shown that cardiac troponins can be modified by advanced glycation end-products (AGEs). nih.gov Glycation of lysine (B10760008) residues within or near the inhibitory peptide could alter its charge and conformation, thereby affecting its interaction with actin and TnC and potentially contributing to diabetic cardiomyopathy. nih.gov
Acetylation: Lysine acetylation is another PTM that has been identified in cardiac myofibrillar proteins, including TnI. Acetylation of lysine residues near the inhibitory peptide could neutralize their positive charge, which may alter the electrostatic interactions with negatively charged actin, thereby modulating the inhibitory function.
Table 2: Other Post-Translational Modifications of Troponin I and their Potential Consequences
| Modification | Modifying Agent/Enzyme | Potential Site(s) | Potential Functional Consequence |
|---|---|---|---|
| Proteolytic Cleavage | Calpains, MMPs | Various sites, including near the C-terminus | Altered inhibitory function, myocardial dysfunction |
| Glycation | High glucose levels | Lysine residues | Altered interaction with actin and TnC |
| Acetylation | Acetyltransferases | Lysine residues | Modulation of electrostatic interactions with actin |
Mechanistic Roles of Troponin I 104 115 in Sarcomeric Regulation
Molecular Mechanism of Calcium Sensitivity Modulation within the Thin Filament
The 104-115 region of Troponin I (TnI) is a key player in modulating the calcium sensitivity of the myofilaments. amegroups.cnfrontiersin.org This modulation is achieved through a series of intricate molecular interactions that are finely tuned by the concentration of intracellular calcium ions.
Calcium-Dependent Release of Inhibition from Actin
In the relaxed state of the muscle, at low calcium concentrations, the TnI inhibitory peptide (residues 104-115) binds to actin. amegroups.cnpnas.orgresearchgate.net This interaction is a crucial part of the inhibitory function of the troponin complex, preventing the interaction between actin and myosin and thus inhibiting the actomyosin (B1167339) ATPase activity that powers muscle contraction. amegroups.cndovepress.com
The binding of calcium to Troponin C (TnC), the calcium-sensing subunit of the troponin complex, initiates a conformational change in TnC. wikipedia.org This change triggers the release of the TnI inhibitory region from actin. amegroups.cnwikipedia.org The inhibitory peptide then binds to the N-terminal region of TnC. nih.gov This "switching" of the inhibitory peptide from actin to TnC is a critical event that lifts the inhibition of the actomyosin interaction, allowing muscle contraction to proceed. amegroups.cnresearchgate.net Studies have shown that the peptide encompassing residues 104-115 represents the minimal sequence required to inhibit actomyosin ATPase activity. amegroups.cnnih.gov
Role in Tropomyosin Movement and Allosteric Activation
The calcium-triggered release of the TnI inhibitory peptide from actin is intrinsically linked to the movement of tropomyosin on the actin filament. ahajournals.org In the relaxed state, tropomyosin is positioned in a "blocked" state, physically obstructing the myosin-binding sites on actin. physoc.org The binding of the TnI inhibitory region to actin helps to stabilize tropomyosin in this inhibitory position.
Upon calcium binding to TnC and the subsequent interaction of the TnI inhibitory peptide with TnC, tropomyosin moves from the blocked state to a "closed" and then an "open" state. ahajournals.orgphysoc.org This movement exposes the myosin-binding sites on actin, allowing for the initiation of the cross-bridge cycle. wikipedia.orgahajournals.org Therefore, the TnI (104-115) region plays a critical role in the allosteric activation of the thin filament, transmitting the calcium signal from TnC to tropomyosin and ultimately controlling the accessibility of actin to myosin.
Contribution to Cross-Bridge Cycle Dynamics
The inhibitory peptide of TnI (104-115) directly influences the dynamics of the cross-bridge cycle, the series of biochemical reactions that underlie muscle force generation. nih.gov By controlling the position of tropomyosin, this region dictates the rate of cross-bridge attachment and detachment.
In the absence of calcium, the binding of the TnI inhibitory peptide to actin prevents the formation of strong cross-bridges between myosin and actin, keeping the muscle in a relaxed state. nih.govnih.gov When calcium levels rise and the inhibitory peptide is released from actin, the exposure of myosin-binding sites allows for the rapid formation of cross-bridges and the initiation of the power stroke. researchgate.netahajournals.org The efficiency and kinetics of the cross-bridge cycle are therefore tightly coupled to the conformational state of the TnI (104-115) region.
Insights into the Switch between Relaxed and Contractile States
The transition between the relaxed and contractile states of muscle is a highly cooperative process that is orchestrated by the troponin complex, with the TnI (104-115) peptide acting as a crucial switch. amegroups.cnresearchgate.netdovepress.com In the relaxed state, the inhibitory peptide's interaction with actin maintains the thin filament in an "off" state. dovepress.comwikipedia.org
The binding of calcium to TnC initiates a cascade of events that culminates in the "on" state of the thin filament. The movement of the TnI inhibitory peptide from actin to TnC is a central event in this switch. amegroups.cnresearchgate.net This conformational change not only removes the direct inhibition of actomyosin interaction but also triggers the movement of tropomyosin, further facilitating the activation of the thin filament. ahajournals.org This molecular switch is a key determinant of the force and speed of muscle contraction.
Comparative Analysis of Skeletal vs. Cardiac Troponin I (104-115) Inhibitory Mechanisms
In cardiac muscle, the regulation is further modulated by phosphorylation of specific residues in the N-terminal extension of cardiac TnI (cTnI), a feature absent in skeletal TnI. amegroups.cn This phosphorylation can alter the interaction between cTnI and cTnC, thereby influencing the calcium sensitivity of the myofilaments. amegroups.cn While the core inhibitory function of the 104-115 region is the same, its regulation and interplay with other domains of the troponin complex and signaling pathways lead to the specialized contractile characteristics of cardiac muscle. frontiersin.org For instance, the structure of the TnI inhibitory segment is ordered and visible in skeletal muscle troponin but is flexible and not visible in the cardiac isoform in the calcium-saturated state. nih.gov
| Feature | Skeletal Troponin I (104-115) | Cardiac Troponin I (104-115) |
| Primary Function | Inhibition of actomyosin ATPase activity | Inhibition of actomyosin ATPase activity |
| Core Inhibitory Sequence | Residues 104-115 are critical for inhibition. researchgate.netnih.gov | Residues analogous to 104-115 are critical for inhibition. researchgate.netfrontiersin.org |
| Structural Conformation (Ca2+-saturated) | Ordered and visible loop interacting with TnC. nih.gov | Flexible and not visible in the crystal structure. nih.gov |
| Regulation | Primarily regulated by Ca2+ binding to TnC. | Regulated by Ca2+ binding to TnC and phosphorylation of the N-terminal extension. amegroups.cn |
Advanced Methodologies for Characterizing Troponin I 104 115
Spectroscopic Techniques for Structural and Dynamic Probing
Spectroscopic methods are invaluable for examining the molecular characteristics of Troponin I (104-115) at an atomic level. These techniques provide a window into the peptide's conformation, its dynamic changes upon binding to target proteins, and the nature of these interactions.
NMR spectroscopy stands as a powerful tool for determining the three-dimensional structure and intermolecular interactions of biomolecules in solution. Studies on Troponin I (104-115) and its complexes have leveraged various NMR techniques to map binding interfaces and characterize conformational states. osti.govnih.gov
Proton (¹H) NMR has been instrumental in identifying the binding site of the Troponin I inhibitory peptide (TnIp), specifically the N-alpha-acetyl TnI (104-115) amide, on TnC. nih.gov By observing chemical shift perturbations upon TnIp binding, researchers have pinpointed the residues in the C-terminal domain of TnC that are involved in the interaction. These include residues within the hydrophobic pocket and the antiparallel beta-sheet region. nih.govnih.gov The affinity of this interaction has also been quantified, with a dissociation constant (Kd) of 48 ± 18 µM for the binding of TnIp to calcium-saturated skeletal TnC. nih.govnih.gov
Fluorine-19 (¹⁹F) NMR has been utilized with a synthetic TnI analogue, Nα-acetyl[¹⁹FPhe¹⁰⁶]TnI(104-115)amide, to study its interaction with turkey skeletal TnC. nih.gov This approach confirmed that the peptide binds to both the apo and calcium-saturated forms of TnC, with dissociation constants of (3.7 ± 3.1) x 10⁻⁵ M and (4.8 ± 1.8) x 10⁻⁵ M, respectively. nih.gov The distinct ¹⁹F NMR chemical shifts for the bound peptide in the apo and calcium-saturated states indicate different binding environments. nih.gov Furthermore, these studies suggested the possibility of a second, weaker binding site on calcium-saturated TnC. nih.gov
| Technique | Peptide/Analog | Binding Partner | Key Findings | Dissociation Constant (Kd) | Citations |
| ¹H NMR | N-acetyl TnI (104-115) amide (TnIp) | Skeletal Troponin C (Ca²⁺-saturated) | Binding primarily occurs at the C-terminal hydrophobic pocket of TnC. | 48 ± 18 µM | nih.govnih.gov |
| ¹⁹F NMR | Nα-acetyl[¹⁹FPhe¹⁰⁶]TnI(104-115)amide | Turkey Skeletal Troponin C (apo) | Peptide binds to apo-TnC in a 1:1 ratio. | (3.7 ± 3.1) x 10⁻⁵ M | nih.gov |
| ¹⁹F NMR | Nα-acetyl[¹⁹FPhe¹⁰⁶]TnI(104-115)amide | Turkey Skeletal Troponin C (Ca²⁺-saturated) | Different binding environment compared to apo-TnC; potential for a second, weaker binding site. | (4.8 ± 1.8) x 10⁻⁵ M (first site) | nih.gov |
| 2D ¹H-NMR | N-acetyl-G110-TnI(104-115) amide | Cardiac Troponin C | Bound peptide has a bent, helical-like structure; increased flexibility near Gly110. | Not specified | nih.gov |
Circular dichroism (CD) spectroscopy is a vital technique for assessing the secondary structure of peptides and proteins. ucl.ac.uk For the Troponin I inhibitory peptide (104-115), far-ultraviolet CD has been used to probe its conformation both in its free state and when bound to proteins like calmodulin and TnC. nih.gov
Studies have shown that the free TnI (104-115) peptide has very little helical content in aqueous solution. nih.govacs.org Interestingly, upon binding to either calmodulin or TnC, there is no significant increase in the helical content of the peptide. nih.gov This is in contrast to other peptides like mastoparan, which become highly helical upon binding. nih.gov This finding suggests that an α-helical structure is not a prerequisite for the binding of target peptides to calmodulin and TnC. nih.gov
| Condition | Peptide | Secondary Structure Finding | Citation |
| Free in aqueous solution | TnI (96-115) | ~3% helix | acs.org |
| Bound to Troponin C | TnI (104-115) | No increase in helical content | nih.gov |
| Bound to Calmodulin | TnI (104-115) | No increase in helical content | nih.gov |
Fluorescence spectroscopy offers a sensitive means to monitor the binding dynamics and conformational changes of Troponin I (104-115). By using intrinsic or extrinsic fluorophores, researchers can track changes in the local environment of the peptide as it interacts with its binding partners.
Studies have utilized fluorescence to monitor the binding of TnI peptides to TnC. For instance, the binding of the inhibitory region peptide TnI(96-115) was observed to have a dissociation constant (Kd) of 380 nM when interacting with IAEDANS-labeled TnC. researchgate.net This technique allows for the quantification of binding affinities and can provide insights into the conformational transitions that occur upon complex formation. researchgate.netdntb.gov.ua
Fluorescence anisotropy is a powerful application of fluorescence spectroscopy that provides information about the size, shape, and rotational mobility (dynamics) of a fluorescently labeled molecule. By measuring the polarization of the emitted fluorescence, one can deduce the rotational correlation time, which is related to the molecule's tumbling rate in solution.
This technique has been applied to study the dynamics of the troponin complex. nih.gov For example, fluorescence anisotropy measurements using the intrinsic tryptophan fluorescence of certain peptides can reveal calcium-dependent binding to calmodulin and its fragments. nih.gov While specific kinetic data for the 104-115 fragment using this method is not detailed in the provided context, the technique is generally used to determine the rate constants associated with fluorophore tumbling and changes in the regional dynamic state of the protein complex. nih.gov
| Technique | Labeled Molecule | Interaction Studied | Key Parameter Measured | Finding | Citation |
| Fluorescence Spectroscopy | IAEDANS-labeled TnC | Binding of TnI(96-115) | Dissociation Constant (Kd) | Kd = 380 nM | researchgate.net |
| Fluorescence Anisotropy | Tetramethylrhodamine-labeled cTnI mutants | Dynamics of cTnI C-domain in thin filament | Fluorescence Anisotropy | The inhibitory region is less dynamic than other regions. | nih.gov |
Fluorescence Spectroscopy for Binding Dynamics and Conformational Transitions
Biophysical Techniques for Interaction Quantification
Beyond spectroscopy, other biophysical techniques provide quantitative data on the interactions of Troponin I (104-115). Surface Plasmon Resonance (SPR) is a notable example, offering real-time, label-free analysis of binding kinetics.
While direct SPR analysis of the TnI(96-115) peptide's binding was not detected in one study, fluorescence spectroscopy in the same study confirmed its binding to TnC. researchgate.net For longer TnI peptides that include the 104-115 region, such as TnI(96-131) and TnI(96-139), SPR has been successfully used to determine apparent kinetic constants. researchgate.net
| Peptide | Binding Partner | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (nM, from kinetics) | K_d (nM, from fluorescence) | Citation |
| TnI(96-131) | Troponin C | 2.3 x 10⁵ | 2.0 x 10⁻² | 87 | 130 | researchgate.net |
| TnI(96-139) | Troponin C | 2.0 x 10⁵ | 1.2 x 10⁻² | 60 | 56 | researchgate.net |
| TnI(96-115) | Troponin C | Not Detected | Not Detected | Not Detected | 380 | researchgate.net |
These advanced methodologies collectively provide a comprehensive picture of the structural features, dynamic behavior, and interaction parameters of the Troponin I (104-115) peptide, enhancing our understanding of its crucial role in muscle regulation.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes associated with molecular interactions. researchgate.net This method provides a complete thermodynamic profile of a binding event in a single experiment, including the binding affinity (Kₐ), dissociation constant (K₋), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n) of the interaction. researchgate.net The principle involves titrating a ligand into a solution containing a macromolecule and measuring the minute amounts of heat released or absorbed. biorxiv.org This heat flow is directly proportional to the extent of binding until the macromolecule becomes saturated.
In the context of the troponin complex, ITC has been instrumental in characterizing the thermodynamics of Ca²⁺ binding to Troponin C (TnC), which is the direct binding partner of the Troponin I inhibitory region. nih.gov Studies have used ITC to determine the affinity and enthalpic contributions of Ca²⁺ binding to the different domains of TnC and how these are affected by disease-causing mutations. nih.govnih.gov For instance, titrations of Ca²⁺ into the N-terminal domain of human cardiac TnC (N-cTnC) have precisely quantified the binding affinity and revealed that the interaction is often endothermic. nih.gov
While specific ITC data for the isolated Troponin I (104-115) peptide binding to TnC is not extensively documented in the reviewed literature, the technique has been applied to other TnI fragments. For example, the binding of a C-terminal 27-residue peptide of human cardiac Troponin I to α-tropomyosin was shown by ITC to be characterized by a small enthalpy change (ΔH) of 0.35 ± 0.02 kcal/mol. nih.gov Such studies demonstrate the capability of ITC to dissect the thermodynamic forces—be they enthalpically or entropically driven—that govern the association of TnI regions with their binding partners.
Table 1: Example Thermodynamic Parameters Determined by ITC for Troponin System Components This table presents data for related interactions to illustrate the type of information obtained from ITC experiments.
| Interacting Molecules | K₋ (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) | Source |
| Ca²⁺ to WT N-cTnC | 9.1 ± 1.1 | 1.8 ± 0.1 | -8.9 ± 0.1 | 1:1 | nih.gov |
| Ca²⁺ to L48Q Mutant N-cTnC | 0.9 ± 0.1 | -1.1 ± 0.0 | -7.5 ± 0.1 | 1:1 | nih.gov |
| HcTnI-C27 Peptide to αTm | ~8 ± 4 | 0.35 ± 0.02 | N/A | 1:1 | nih.gov |
Surface Plasmon Resonance (SPR) for Real-Time Kinetic Interaction Analysis
Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real time. nih.gov The method provides detailed kinetic information, including the association rate constant (k₋) and the dissociation rate constant (k₋), from which the equilibrium dissociation constant (K₋) can be calculated. nih.gov In an SPR experiment, one molecule (the ligand) is immobilized on a sensor chip surface, and its binding partner (the analyte) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a change in the SPR signal, plotted in a sensorgram. nih.govresearchgate.net
The interaction between the Troponin I inhibitory region and TnC has been investigated using SPR-based biosensor analysis. nih.govresearchgate.net A study by Tripet et al. analyzed the binding of a rabbit skeletal Troponin I peptide, TnI(96-115), which encompasses the inhibitory 104-115 sequence, to TnC. nih.gov Interestingly, while fluorescence analysis confirmed binding, the interaction was not detectable by their SPR method. nih.gov The researchers hypothesized that the binding mechanism for this inhibitory region peptide is characterized by an extremely fast on-rate (estimated at 1 x 10⁸ to 1 x 10⁹ M⁻¹s⁻¹) and a correspondingly fast off-rate (estimated at ~1 x 10² s⁻¹). nih.gov Such rapid kinetics can make the interaction difficult to quantify with some SPR instruments, as a stable signal is not achieved. However, the study successfully used SPR to measure the kinetics of longer TnI peptides, demonstrating the utility of the technique for the troponin system. nih.gov
Table 2: Kinetic Parameters for the Interaction of TnI Peptides with TnC (+Ca²⁺) via SPR
| TnI Peptide | k₋ (M⁻¹s⁻¹) | k₋ (s⁻¹) | K₋ (nM) | Source |
| TnI(96-131) | 2.3 x 10⁵ | 2.0 x 10⁻² | 89 | nih.gov |
| TnI(96-139) | 2.0 x 10⁵ | 1.2 x 10⁻² | 58 | nih.gov |
| TnI(96-115) | Not Determined by SPR (Hypothesized fast on/off rates) | Not Determined by SPR | Not Determined by SPR | nih.gov |
Cross-linking Studies for Interfacial Residue Identification
Cross-linking coupled with mass spectrometry is a powerful biochemical method used to identify residues at the interface of a protein-protein or peptide-protein complex. This approach provides direct structural information by covalently linking amino acids that are in close proximity in the bound state.
A seminal study employed photochemical cross-linking to map the binding site of the TnI inhibitory peptide (residues 104-115) on Troponin C. researchgate.netacs.org In this work, a photoactivatable and radioactive derivative of the peptide was synthesized, where a benzoylbenzoyl (BB) group was attached to the N-terminus of the TnI(104-115) sequence (termed BBIp). researchgate.net This BBIp was incubated with rabbit skeletal muscle TnC and then exposed to UV light to induce cross-linking. researchgate.net The resulting covalent peptide-protein complex was isolated, digested (e.g., with trypsin), and analyzed by mass spectrometry and peptide sequencing to identify the site of the covalent bond. researchgate.net The results unequivocally demonstrated that the BB moiety of the inhibitory peptide cross-linked to Methionine-155 (Met-155) of TnC. researchgate.net Significantly, this cross-linking occurred in both the presence and absence of Ca²⁺, providing crucial spatial constraints for models of the TnC-TnI inhibitory peptide complex. researchgate.net
Table 3: Summary of Photochemical Cross-linking of TnI(104-115) to TnC
| Photoactivatable Probe | Target Protein | Identified Interfacial Residue on Target | Ca²⁺ Dependence | Source |
| Benzoylbenzoyl-TnI(104-115) | Rabbit Skeletal TnC | Methionine-155 (Met-155) | None (occurs in +Ca²⁺ and -Ca²⁺) | researchgate.net |
Computational and Molecular Modeling Approaches
Computational methods provide an invaluable framework for interpreting experimental data and exploring the dynamic nature of molecular interactions at an atomic level. For the TnI(104-115) peptide, molecular dynamics, docking, and free energy calculations have been used to build structural models and predict binding affinities. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Ensembles and Dynamics
Molecular Dynamics (MD) simulations are a computational technique that calculates the motion of atoms in a molecular system over time, governed by the principles of classical mechanics. nih.govosu.edu This method allows researchers to observe the conformational flexibility of peptides and proteins, study the dynamics of binding events, and understand how factors like mutations or post-translational modifications alter protein structure and function. nih.govbiorxiv.org
Molecular Docking for Peptide-Protein Complex Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second molecule (a receptor, such as a protein) to form a stable complex. nih.govbiorxiv.org The goal is to find the binding mode with the lowest free energy, which is often represented by a scoring function. Docking is widely used in drug discovery and for predicting the structure of protein-protein or peptide-protein complexes when experimental structures are unavailable.
For the troponin system, docking approaches have been used to design novel peptides that can bind to cardiac TnI for diagnostic purposes. nih.gov While a pure, de novo docking prediction for the TnI(104-115) peptide is not the primary method cited in the reviewed literature, modeling of the complex has been performed based on experimental constraints. For example, a model of the inhibitory peptide (residues 104-115) bound to TnC was constructed based on an NMR structure and subsequently refined using energy minimization, a process closely related to the final steps of a docking protocol. pnas.org These models suggest that the inhibitory region of TnI binds as an amphipathic α-helix into a hydrophobic pocket on TnC. pnas.org
Free Energy Calculations for Binding Affinity Prediction
Computational free energy calculations aim to predict the binding affinity (quantified as the Gibbs free energy of binding, ΔG) between a ligand and a protein. These methods are computationally intensive but can provide quantitative predictions that complement experimental techniques like ITC and SPR. Methods range from endpoint calculations like MM/PBSA to more rigorous approaches like thermodynamic integration (TI). biorxiv.orgosu.edu
Table 4: Apparent Free Energy Changes from Alanine-Scanning Mutagenesis in the cTnI Inhibitory Region Data for mouse cardiac TnI (cTnI), where residues 143-149 correspond to residues 109-115 in skeletal TnI.
| Mutation in cTnI | Change in Apparent Coupling Free Energy (ΔΔG_coupl) (kcal/mol) | Source |
| P143A | -0.04 | nih.gov |
| T144A | 0.23 | nih.gov |
| L145A | N/A | nih.gov |
| R146A | 0.23 | nih.gov |
| V148A | 0.46 | nih.gov |
| R149A | 0.28 | nih.gov |
The study of the inhibitory region of Troponin I (TnI), specifically the peptide fragment encompassing residues 104-115, is crucial for understanding the molecular mechanics of muscle contraction and relaxation. This short peptide sequence is a key player in the calcium-dependent regulation of the actin-myosin interaction. To dissect its structure-function relationships, a variety of advanced chemical and biochemical methodologies are employed. These techniques allow for the precise synthesis of this peptide and its analogs, the introduction of probes to monitor its interactions, and rigorous verification of its chemical integrity.
Solid-Phase Peptide Synthesis Strategies for Analog Generation
Solid-phase peptide synthesis (SPPS) is the cornerstone for producing Troponin I (104-115) and its analogs. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The primary advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with easy removal of byproducts and excess reagents by simple filtration and washing. sigmaaldrich.com Two main orthogonal protection strategies are predominantly used: Boc/Bzl and Fmoc/tBu.
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common approach for synthesizing TnI (104-115) analogs due to its milder reaction conditions. chempep.comresearchgate.net In this method, the Nα-amino group is protected by the base-labile Fmoc group, while side chains are protected by acid-labile t-butyl-based groups. researchgate.net The synthesis typically proceeds on an automated peptide synthesizer. nih.gov Resins such as Rink Amide are often used to generate C-terminally amidated peptides, which often mimic the natural peptide more closely. sigmaaldrich.com The choice of coupling reagents is critical for efficient peptide bond formation and to minimize racemization. Commonly used coupling agents include aminium/uronium salts like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) and a tertiary base such as DIPEA (N,N-Diisopropylethylamine). chempep.com
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, while being the classical approach, is also utilized. amegroups.cn It employs the acid-labile Boc group for Nα-protection and benzyl-based protecting groups for the side chains. amegroups.cn A key difference is the final cleavage step, which requires strong acids like anhydrous hydrogen fluoride (B91410) (HF), a hazardous reagent requiring specialized equipment. amegroups.cnresearchgate.netnih.gov However, Boc-SPPS can be advantageous for synthesizing complex or hydrophobic sequences. amegroups.cn Resins like Merrifield or PAM (phenylacetamidomethyl) are commonly employed in this strategy. nih.govnih.gov
The generation of analogs of TnI (104-115) often involves the substitution of specific amino acids with other natural or non-natural amino acids to probe their role in the peptide's function. For instance, a series of analogs with single or multiple glycine (B1666218) substitutions were synthesized to systematically evaluate the contribution of each residue to the inhibitory activity and binding to Troponin C. nih.gov
| SPPS Strategy | Resin Type | Linker Type | Common Coupling Reagents | Cleavage Conditions | Reference(s) |
| Fmoc/tBu | Rink Amide, Wang | Acid-labile (e.g., Rink) | HBTU/HOBt/DIPEA, TBTU, DIC/Oxyma | TFA-based cocktails (e.g., TFA/TIS/water) | sigmaaldrich.comchempep.comsigmaaldrich.comnih.gov |
| Boc/Bzl | Merrifield, PAM | Benzyl-based | DCC/HOBt | Anhydrous HF or TFMSA | amegroups.cnresearchgate.netnih.govnih.gov |
Site-Directed Mutagenesis and Chemical Modification for Functional Probes
To investigate the dynamic interactions and conformational changes of the TnI (104-115) peptide, researchers introduce specific chemical modifications or utilize site-directed mutagenesis to create functional probes. These probes can be photo-reactive, fluorescent, or contain spin labels, providing powerful tools for biophysical studies.
Chemical Modification for Functional Probes:
Photoaffinity Labeling: This technique is used to identify binding partners and map interaction sites. A photoactivatable group, which becomes highly reactive upon exposure to UV light, is incorporated into the peptide. For example, a photoactivatable analog of the TnI inhibitory peptide (residues 104-115) was created by covalently linking a benzoylbenzoyl (BB) moiety to the N-terminus. nih.govresearchgate.net This allowed for photochemical cross-linking to Troponin C (TnC), enabling the identification of the binding site on TnC. nih.govresearchgate.net The synthesis of such probes often involves coupling a photoreactive carboxylic acid, like 3-benzoylbenzoic acid, to the N-terminus of the resin-bound peptide. nih.gov
Fluorescent Labeling: Fluorescent probes are attached to the peptide to monitor binding events and conformational changes through techniques like fluorescence resonance energy transfer (FRET) or fluorescence anisotropy. Common fluorescent labels include dansyl and AEDANS (N-((2-Iodoacetyl)amino)ethyl)-5-naphthylamine-1-sulfonic acid). nih.govresearchgate.net These probes can be introduced at specific sites, often by reacting a sulfhydryl-reactive dye with a cysteine residue engineered into the peptide sequence. For instance, dansylaziridine-labeled Troponin C has been used as a fluorescent probe to monitor calcium binding and its release, a process in which the TnI inhibitory peptide is intimately involved. nih.gov
Site-Directed Mutagenesis for Functional Probes:
While site-directed mutagenesis is a technique applied to the gene encoding the protein, it is a crucial tool for creating versions of the full Troponin I protein with specific amino acid changes in the 104-115 region. These mutant proteins can then be studied, or the mutated peptide sequence can be synthesized for more isolated analysis.
Site-Directed Spin Labeling (SDSL): This powerful EPR-based technique provides information on protein structure, dynamics, and conformational changes. It involves introducing a cysteine residue at a specific position via site-directed mutagenesis, which is then covalently labeled with a nitroxide spin probe, such as MTSSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate). nih.govpnas.org By sequentially mutating residues in the cardiac TnI inhibitory region (the equivalent of the 104-115 region in skeletal TnI) to cysteine and attaching spin labels, researchers have been able to map the secondary structure and solvent accessibility of this critical region within the troponin complex. nih.govpnas.orgplos.orgacs.orgresearchgate.net
| Probe Type | Methodology | Specific Probe/Label | Application | Reference(s) |
| Photoaffinity Probe | Chemical Modification | Benzoylbenzoyl (BB) | Identifying binding partners via photochemical cross-linking | nih.govresearchgate.net |
| Fluorescent Probe | Chemical Modification | Dansyl, AEDANS | Monitoring binding and conformational changes | nih.govresearchgate.netresearchgate.net |
| Spin Label | Site-Directed Mutagenesis & Chemical Labeling | MTSSL on engineered Cysteine | Determining secondary structure and dynamics via EPR spectroscopy | nih.govpnas.orgplos.org |
Purification and Characterization Methods for Peptide Integrity
Following synthesis and cleavage from the resin, the crude peptide product contains the desired peptide along with various impurities, such as deletion sequences, truncated peptides, and byproducts from the cleavage process. Therefore, rigorous purification and characterization are essential to ensure the integrity and purity of the synthetic Troponin I (104-115) peptide before its use in biological or structural assays.
Purification:
The primary method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . ucla.eduresearchgate.net This technique separates the peptide from impurities based on differences in hydrophobicity. The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C8 or C18 silica), and a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing 0.1% trifluoroacetic acid (TFA)) is used for elution. nih.govresearchgate.net The more hydrophobic the peptide or impurity, the longer it is retained on the column. Fractions are collected and those containing the pure peptide, as determined by subsequent analysis, are pooled and lyophilized. ucla.edu
Characterization:
Mass Spectrometry (MS): This is the most critical tool for confirming the identity of the synthetic peptide by verifying its molecular weight. nih.gov Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are commonly used. nih.govnih.govshimadzu.comcreative-proteomics.com MALDI-TOF is often used for rapid screening of fractions and final product confirmation, providing a mass spectrum with predominantly singly charged ions. nih.govshimadzu.com ESI-MS, often coupled with liquid chromatography (LC-MS), provides highly accurate mass measurements and can also give information about the purity of the sample. nih.gov High-resolution mass spectrometry can confirm the elemental composition of the peptide.
Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition of the purified peptide. nih.govmedkoo.com The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified. The resulting amino acid ratios are compared to the theoretical composition based on the peptide's sequence, providing further confirmation of its identity and an accurate measure of peptide concentration. nih.gov
HPLC Analysis: Analytical RP-HPLC is used to assess the purity of the final product. A sharp, single peak at the expected retention time is indicative of a highly pure peptide. The peak area can be integrated to provide a quantitative measure of purity. nih.gov
| Technique | Purpose | Typical Parameters/Method | Reference(s) |
| RP-HPLC | Purification & Purity Assessment | Column: C8 or C18; Mobile Phase: Acetonitrile/Water gradient with 0.1% TFA | nih.govucla.eduresearchgate.netresearchgate.net |
| Mass Spectrometry | Identity Confirmation & Purity | Methods: MALDI-TOF, ESI-MS; Confirms molecular weight of the peptide. | nih.govshimadzu.comcreative-proteomics.comreading.ac.uk |
| Amino Acid Analysis | Compositional Verification & Quantification | Acid hydrolysis followed by chromatographic separation and quantification of amino acids. | nih.govmedkoo.com |
Theoretical Models and Hypotheses Regarding Troponin I 104 115 Function
Allosteric Regulation Models in the Troponin Complex
Allosteric regulation is a fundamental concept in understanding how the troponin complex functions as a calcium-sensitive switch. In this model, the binding of calcium ions (Ca2+) to one part of the complex, Troponin C (TnC), induces conformational changes in other, physically distant parts, namely Troponin I and Troponin T (TnT). nih.gov This signal transmission is essential for controlling the interaction between actin and myosin filaments.
The region of TnI encompassing residues 104-115 is a key player in this allosteric mechanism. In the absence of calcium (a state of low intracellular Ca2+), this inhibitory region of TnI binds to actin-tropomyosin, effectively locking the thin filament in a "blocked" state. creative-diagnostics.com This prevents the myosin heads from binding to actin, thus inhibiting muscle contraction. creative-diagnostics.com When intracellular calcium levels rise, Ca2+ binds to the regulatory N-terminal domain of TnC. nih.gov This binding event triggers a significant conformational change in TnC, exposing a hydrophobic patch. ahajournals.org This newly exposed patch on TnC then has a high affinity for the "switch" region of TnI, which is adjacent to the inhibitory region. plos.orgnih.gov The binding of the TnI switch region to TnC allosterically causes the inhibitory region (104-115) to detach from actin and bind to TnC instead. nih.govnih.gov This movement effectively "switches off" the inhibitory action of TnI, allowing tropomyosin to move and expose the myosin-binding sites on actin, leading to muscle contraction. medkoo.comahajournals.org
This allosteric model highlights a competitive binding scenario for the TnI inhibitory region: it alternates between binding actin (in the relaxed state) and TnC (in the activated state), a transition governed by the Ca2+ concentration. ahajournals.orgnih.gov
Cooperative Binding Mechanisms within the Thin Filament
The activation of the muscle thin filament is not a simple on-off switch but a highly cooperative process. This means that the activation of one troponin-tropomyosin regulatory unit increases the likelihood of activation in neighboring units along the actin filament. The TnI (104-115) region is integral to this cooperativity.
When the TnI inhibitory region detaches from actin following Ca2+ binding to TnC, it allows for the movement of the elongated tropomyosin molecule on the actin surface. nih.gov Because tropomyosin is a continuous polymer that spans several actin monomers and interacts with multiple troponin complexes, the movement of one section of tropomyosin influences its adjacent sections. ahajournals.org This structural linkage is the basis for cooperativity. The release of the TnI (104-115) "pin" at one location helps to destabilize the blocked state of the entire tropomyosin strand, making it easier for subsequent troponin complexes to be activated. plos.orgahajournals.org
Furthermore, the binding of myosin heads to the newly exposed sites on actin can also cooperatively enhance thin filament activation. This is a form of positive feedback, where initial cross-bridge formation further stabilizes the "open" state of tropomyosin, promoting the binding of more myosin heads. ahajournals.org Computational models suggest that cooperative interactions between regulatory units, mediated by tropomyosin, are a major factor in the sharp, switch-like activation of muscle in response to small changes in Ca2+ concentration. plos.org The TnI inhibitory region's role in pinning tropomyosin in the "off" state is thus a critical control point for this cooperative activation. plos.org
"Switch-Arm" and "Inhibitory Region" Model of Troponin I Action
This model provides a more detailed structural and mechanistic description of TnI's function, focusing on distinct domains within the protein. The region of TnI from residues 104-115 is a core component of what is known as the "inhibitory region" or "inhibitory peptide". nih.govnih.govresearchgate.net This sequence is the minimal portion of TnI required to inhibit the ATPase activity of actomyosin (B1167339). nih.govfrontiersin.org
The "switch-arm" or "switch peptide" refers to the adjacent C-terminal region of TnI (approximately residues 116-131) that binds to TnC in a Ca2+-dependent manner. nih.govresearchgate.netnih.gov The model posits a "drag and release" mechanism where these two regions work in concert. oup.com
In the absence of Ca2+ (Relaxed State): The switch-arm is dissociated from TnC. The inhibitory region (104-115) and a second, C-terminal actin-binding region of TnI are bound to actin. nih.govresearchgate.net This dual interaction firmly anchors tropomyosin in the inhibitory position, preventing myosin binding. nih.govplos.org
In the presence of Ca2+ (Activated State): Ca2+ binding to TnC opens a hydrophobic pocket that captures the switch-arm of TnI. plos.orgnih.gov This binding event acts as a lever, pulling the attached inhibitory region (104-115) away from its binding site on actin. oup.comahajournals.org The release of the inhibitory region from actin is the critical step that "switches on" the thin filament, allowing muscle contraction. nih.govahajournals.org
This model is supported by structural studies showing that the inhibitory region can be modeled as an ordered loop or α-helix that interacts with either actin or TnC, depending on the calcium status. nih.govpnas.org The movement of this region is a physical manifestation of the molecular switch that governs muscle activity. nih.govnih.gov
| TnI Region | Approximate Residues (Skeletal) | Binding Partner (-Ca²⁺) | Binding Partner (+Ca²⁺) | Primary Function |
|---|---|---|---|---|
| Inhibitory Region | 104-115 | Actin | Troponin C (TnC) | Inhibits actomyosin ATPase activity. nih.govresearchgate.net |
| Switch-Arm/Peptide | 116-131 | (Mobile/Released) | Troponin C (TnC) | Acts as the Ca²⁺-sensitive trigger. nih.govnih.gov |
| C-terminal Actin-Binding Region | 140-148 | Actin | (Released from Actin) | Stabilizes the inhibited state. nih.govresearchgate.net |
Computational Predictive Models for Calcium Sensitivity and Force Generation
Computational modeling has become an indispensable tool for integrating experimental data and testing hypotheses about the complex, dynamic processes of muscle contraction. nih.gov These models range from molecular dynamics simulations of individual protein interactions to larger, ordinary differential equation (ODE)-based models of the entire contractile unit. plos.orgfrontiersin.org
Models focusing on the role of TnI and its inhibitory region have provided significant insights into how calcium sensitivity and force generation are modulated. frontiersin.org
Predicting Calcium Sensitivity: Mathematical models have been developed to explore how modifications to TnI, such as disease-causing mutations or phosphorylation, alter the Ca2+ binding properties of the troponin complex. frontiersin.org For instance, a model predicted that phosphorylation at different sites on TnI affects different binding affinities within the thin filament (e.g., TnI-TnC vs. TnI-actin), thereby distinctly altering Ca2+ sensitivity. frontiersin.org Some models have successfully predicted that mutations within or near the TnI inhibitory region, such as R145G, increase Ca2+ sensitivity, a hallmark of certain hypertrophic cardiomyopathies. ahajournals.org These models often incorporate the competitive binding of the TnI inhibitory region to actin and TnC, highlighting this as a key determinant of myofilament Ca2+ sensitivity. plos.org
Predicting Force Generation: Biophysically detailed models simulate the kinetics of cross-bridge cycling, thin filament activation, and their coupling. plos.orgnih.gov These models demonstrate that the rate of TnI's transition from an actin-bound to a TnC-bound state directly impacts the rate and magnitude of force development. ufmg.br By altering parameters that represent the affinity of the TnI inhibitory region for actin, these models can simulate the effects of mutations or drugs. For example, a lower affinity of the inhibitory peptide for actin would be predicted to increase Ca2+ sensitivity and potentially the peak force at submaximal Ca2+ levels. biorxiv.org Multi-scale models can extrapolate these molecular changes to predict outcomes at the cellular and even organ level, such as the Frank-Starling effect. nih.gov These computational approaches allow researchers to test how specific changes in the TnI (104-115) region's interactions might lead to the functional deficits observed in various muscle diseases. uw.edu
| Model Parameter | Biophysical Representation | Predicted Impact of Weakened TnI (104-115)-Actin Interaction | Supporting Rationale |
|---|---|---|---|
| Ca²⁺-binding affinity (pCa₅₀) | The Ca²⁺ concentration required for half-maximal activation. | Increase (Higher Ca²⁺ sensitivity). ahajournals.org | The inhibitory "brake" is less effective, requiring less Ca²⁺ to overcome it. plos.org |
| Cooperativity (nH) | The steepness of the force-Ca²⁺ relationship. | Variable; may increase or be unaffected. ahajournals.org | Primarily driven by tropomyosin-tropomyosin and myosin-actin interactions. plos.org |
| Cross-bridge attachment rate (f_app) | The rate at which myosin heads bind to actin. | Increase. ufmg.br | Myosin binding sites on actin are exposed more readily and for longer durations. ahajournals.org |
| Rate of tension redevelopment (k_tr) | A measure of cross-bridge cycling kinetics. | Increase at submaximal Ca²⁺ levels. | Reflects a faster transition to the force-generating state. plos.orgufmg.br |
Interdisciplinary Perspectives and Future Research Directions
Integration of High-Resolution Structural Data with Functional Biophysical Studies
A comprehensive understanding of the regulatory function of Troponin I (TnI) peptide (104-115) necessitates a synergistic approach that combines high-resolution structural information with functional biophysical data. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have provided invaluable, albeit sometimes differing, insights into the conformation of the troponin complex.
High-resolution crystal structures of the cardiac troponin core domain have been determined, offering a static snapshot of the protein interactions. nih.gov For instance, the structure of skeletal troponin in its Ca²⁺-activated state reveals the inhibitory segment of TnI (residues 104-115) as an ordered loop that interacts with Troponin C (TnC). nih.gov This interaction is stabilized by both electrostatic and hydrophobic forces. nih.gov Interestingly, the C-terminal three amino acids of this inhibitory segment (residues 113-115) are uniquely ordered and stretched along the central helix of TnC in skeletal troponin, a feature that is disordered in its cardiac counterpart. nih.gov
NMR studies, on the other hand, provide information about the dynamic nature of these interactions in solution. 1H NMR and 19F NMR spectroscopy have been employed to study the binding of synthetic TnI peptide analogues, such as Nα-acetyl[19FPhe106]TnI(104–115)amide, to both the apo and calcium-saturated forms of TnC. ucla.edunih.gov These studies have determined dissociation constants and revealed that the chemical environment of the bound peptide differs significantly between the two states of TnC, indicating distinct conformational changes upon binding. ucla.edu Furthermore, NMR data has suggested the possibility of a second, weaker binding site for the TnI peptide on calcium-saturated TnC. ucla.edu
The integration of these structural techniques with functional assays, such as actomyosin (B1167339) ATPase activity measurements, is crucial. amegroups.cnnih.gov Such studies have confirmed that the TnI (104-115) sequence is the minimal segment required for the inhibition of this ATPase activity. amegroups.cn By correlating the structural details of the TnI (104-115)-TnC interaction with its inhibitory function, researchers can build a more complete picture of the molecular switch that governs muscle contraction.
| Technique | Key Findings for Troponin I (104-115) | References |
| X-Ray Crystallography | Reveals the inhibitory segment as an ordered loop interacting with TnC in the Ca²⁺-activated state. Highlights structural differences between skeletal and cardiac isoforms. | nih.gov |
| NMR Spectroscopy | Determines binding affinities (dissociation constants) and characterizes the dynamic nature of the interaction with TnC in solution. Suggests multiple binding sites. | ucla.edunih.gov |
| Actomyosin ATPase Assays | Confirms that the 104-115 region is the minimal sequence required for the inhibition of muscle contraction. | amegroups.cnnih.gov |
Development of Novel Research Probes and Biosensors for Mechanistic Studies
To further dissect the intricate mechanisms of Troponin I (104-115) function, the development of innovative research probes and biosensors is paramount. These tools can provide real-time, sensitive, and specific detection of the dynamic interactions and conformational changes that occur during muscle regulation.
Photochemical cross-linking experiments, for instance, have utilized synthetic peptides of the TnI inhibitory region containing benzoylbenzoyl modifications to identify direct interaction sites with TnC. medkoo.com Another approach involves the use of fluorescent probes. By attaching fluorescent labels to specific residues, it is possible to monitor changes in the local environment and, consequently, the conformational state of the troponin complex.
The field of biosensor technology offers particularly exciting prospects. Electrochemical biosensors, including those based on faradaic electrochemical impedance spectroscopy, have demonstrated ultra-sensitive detection of cardiac Troponin I (cTnI), reaching limits of detection in the attogram per milliliter range. acs.org These platforms often employ novel monoclonal antibodies that recognize specific epitopes on the troponin molecule. acs.org Aptamer-based biosensors, which use short, single-stranded DNA or RNA molecules that bind to specific targets, are also being developed for the detection of cardiac biomarkers like cTnI. acs.org
Furthermore, surface plasmon resonance (SPR) and surface-enhanced Raman spectroscopy (SERS) are powerful label-free techniques being adapted for troponin detection. mdpi.comnih.gov SPR biosensors can monitor the binding events between TnI and its partners in real-time by detecting changes in the refractive index at a metal surface. nih.gov SERS-based biosensors, on the other hand, can provide highly sensitive and specific detection, making them suitable for identifying low concentrations of biomarkers. mdpi.com The continued development of these advanced probes and biosensors will be instrumental in elucidating the transient and complex interactions involving the Troponin I (104-115) region.
| Biosensor Type | Principle of Detection | Potential Application for TnI (104-115) Research | References |
| Electrochemical Biosensors | Measures changes in electrical properties (e.g., impedance) upon binding of the target molecule. | Highly sensitive detection of cTnI for mechanistic and diagnostic studies. | acs.orgnih.gov |
| Aptamer-Based Biosensors | Utilizes aptamers that specifically bind to troponin, leading to a detectable signal. | Development of multianalyte platforms for studying cardiac biomarker interactions. | acs.org |
| Surface Plasmon Resonance (SPR) | Detects binding events by measuring changes in the refractive index at a sensor surface. | Real-time monitoring of the kinetics of TnI (104-115) interactions with other proteins. | mdpi.comnih.gov |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhances the Raman scattering of molecules adsorbed on nanostructured metal surfaces for sensitive detection. | Highly specific detection of low concentrations of troponin for early disease diagnosis and research. | mdpi.comnih.gov |
Exploration of Species-Specific and Isoform-Specific Variations in Troponin I (104-115) Regulatory Elements
The troponin complex exhibits significant variation across different species and muscle fiber types (isoforms). Understanding these variations in the context of the Troponin I (104-115) regulatory region is crucial for a comprehensive understanding of muscle function in health and disease.
Troponin I exists in three main isoforms: slow skeletal, fast skeletal, and cardiac. ahajournals.org While the inhibitory peptide region (residues 104-115 in skeletal TnI) has a generally conserved primary structure, there are notable differences. msu.ru For example, skeletal troponin I is a more potent inhibitor of actomyosin ATPase activity compared to its cardiac counterpart. msu.rumsu.ru This difference is thought to be partly due to specific amino acid substitutions within the inhibitory peptide. msu.ru
The cardiac isoform of Troponin I (cTnI) is particularly distinct, possessing an additional 31 amino acid residues at its N-terminus that are not present in the skeletal isoforms. ahajournals.org Furthermore, the amino acid sequence of cTnI shows approximately 40% dissimilarity to both slow and fast skeletal muscle isoforms. ahajournals.org These differences are significant enough to allow for the development of highly specific antibodies that can distinguish between the cardiac and skeletal forms, a property that is fundamental to the use of cTnI as a biomarker for myocardial injury. ahajournals.orgnih.gov
Comparative studies using synthetic peptide analogs from different species have been instrumental in probing these structure-function relationships. medkoo.com Research has also focused on the genetic basis of these isoform differences, with studies identifying the regulatory sequences responsible for the cardiac-specific expression of the TnI gene. unipd.it A deeper exploration of these species-specific and isoform-specific variations will not only enhance our fundamental knowledge of muscle regulation but also inform the development of more targeted diagnostic and therapeutic strategies.
| Isoform | Key Distinguishing Features Related to TnI (104-115) | Functional Implications | References |
| Skeletal Troponin I | More effective inhibitor of actomyosin ATPase activity compared to the cardiac isoform. | Fine-tuning of muscle contraction in different muscle fiber types. | msu.rumsu.ru |
| Cardiac Troponin I | Contains a unique N-terminal extension and significant sequence divergence from skeletal isoforms. | Basis for cardiac-specific biomarker assays. Potential for isoform-specific therapeutic targeting. | ahajournals.orghytest.fi |
Addressing Unresolved Challenges in Understanding Troponin I (104-115) Dynamic Interactions and Regulatory Complexity
Despite significant progress, several challenges remain in fully comprehending the dynamic interactions and regulatory complexity surrounding the Troponin I (104-115) region. This small peptide does not function in isolation; its activity is modulated by interactions with other regions of TnI, as well as with other proteins of the thin filament.
One of the key unresolved issues is the precise mechanism by which other domains of TnI modulate the function of the inhibitory region. It has been shown that both the N-terminal and C-terminal regions of TnI influence the inhibitory potency of the 104-115 segment. nih.gov For example, the regulatory complex composed of a larger TnI fragment (residues 96-148) and the troponin T-troponin C complex exhibits a calcium sensitivity that is more similar to the intact troponin system than complexes with smaller TnI fragments. nih.gov This suggests that flanking regions are critical for the proper Ca²⁺-dependent switching mechanism.
Furthermore, the dynamic interplay between the different binding partners of the TnI inhibitory region—namely actin and TnC—is a subject of ongoing investigation. The Ca²⁺-dependent switch involves the movement of this peptide from its binding site on actin to a binding site on TnC. amegroups.cn Understanding the kinetics and thermodynamics of this transition is essential for a complete mechanistic model.
The role of post-translational modifications, such as phosphorylation, in modulating the function of the TnI inhibitory region also presents a significant area for future research. While phosphorylation of the N-terminal extension of cardiac TnI is known to play a physiological role, the effects of modifications within or near the 104-115 region are less well understood. amegroups.cn
Addressing these challenges will require the continued application of a multidisciplinary approach, integrating advanced structural biology techniques, innovative biophysical methods, and sophisticated computational modeling. A more complete understanding of the dynamic interactions and regulatory complexity of Troponin I (104-115) holds the promise of revealing new insights into muscle function and dysfunction.
Q & A
Q. How can genetic insights inform mechanistic studies of Troponin I (104-115)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
